molecular formula C19H21BrN2O4 B2836205 5-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-2-carboxamide CAS No. 1235312-51-2

5-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-2-carboxamide

Cat. No.: B2836205
CAS No.: 1235312-51-2
M. Wt: 421.291
InChI Key: HWPGUSKVRRHGIT-UHFFFAOYSA-N
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Description

5-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-2-carboxamide is a synthetic organic compound that features a bromine atom, a furan ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidinemethanol with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine to form 1-(2-phenoxyacetyl)piperidin-4-yl)methanol.

  • Bromination of Furan: : The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane to yield 5-bromofuran-2-carboxylic acid.

  • Coupling Reaction: : The final step involves coupling the brominated furan with the piperidine intermediate. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The bromine atom in the furan ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

  • Oxidation and Reduction: : The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives. Reduction reactions can also be performed on the piperidine moiety to modify its functional groups.

  • Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted furans.

    Oxidation Products: Furan-2,5-dicarboxylic acid derivatives.

    Reduction Products: Reduced piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 5-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-2-carboxamide is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development.

Medicine

The compound is investigated for its pharmacological properties, including potential anti-inflammatory, analgesic, or anticancer activities. Its ability to modulate biological pathways makes it a promising lead compound in medicinal chemistry.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the furan ring may facilitate binding to specific sites, while the piperidine moiety can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(piperidin-4-yl)methyl)furan-2-carboxamide: Lacks the phenoxyacetyl group, which may reduce its bioactivity.

    N-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-2-carboxamide: Lacks the bromine atom, potentially altering its reactivity and binding properties.

    5-bromo-N-(piperidin-4-yl)methyl)furan-2-carboxylic acid: The carboxamide group is replaced with a carboxylic acid, which can significantly change its chemical behavior and biological activity.

Uniqueness

The presence of both the bromine atom and the phenoxyacetyl group in 5-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-2-carboxamide makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

5-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)furan-2-carboxamide is a compound of interest due to its potential therapeutic applications. This section explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H21BrN2O4
  • Molecular Weight : 421.3 g/mol
  • CAS Number : 1235312-51-2
  • Structural Formula :
    O C NCC1CCN C O COc2ccccc2 CC1 c1ccc Br o1\text{O C NCC1CCN C O COc2ccccc2 CC1 c1ccc Br o1}

The biological activity of this compound can be attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit specific kinases and enzymes, which play critical roles in the proliferation and survival of cancer cells.

Biological Activity Overview

The biological activities of this compound include:

1. Antitumor Activity

  • The compound has shown promising results in vitro against various cancer cell lines, including breast and prostate cancer models. It appears to induce apoptosis and inhibit cell growth through mechanisms involving the modulation of key signaling pathways.

2. Anti-inflammatory Properties

  • Recent studies indicate that this compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

3. Antimicrobial Effects

  • Preliminary data suggest that it exhibits antimicrobial properties against certain bacterial strains, potentially making it useful in treating infections resistant to conventional antibiotics.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the furan ring or piperidine moiety can significantly influence its biological activity. For instance:

  • Bromine Substitution : The presence of bromine enhances lipophilicity and may improve binding affinity to target proteins.
  • Phenoxyacetyl Group : This moiety is essential for maintaining the compound's antitumor activity, as it influences the overall conformation and interaction with biological targets.

Case Studies

Several studies have reported on the biological effects of related compounds, providing insights into the potential applications of this compound:

StudyFindings
Umesha et al. (2009)Identified significant antitumor activity in pyrazole derivatives, suggesting similar potential for this compound due to structural similarities .
Melánová et al. (2013)Reported anti-inflammatory effects in related compounds, indicating a possible therapeutic pathway for inflammatory diseases .
Qi et al. (2015)Explored the cytotoxic effects of pyrazole derivatives, highlighting the importance of structural modifications for enhanced activity .

Properties

IUPAC Name

5-bromo-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O4/c20-17-7-6-16(26-17)19(24)21-12-14-8-10-22(11-9-14)18(23)13-25-15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPGUSKVRRHGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(O2)Br)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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